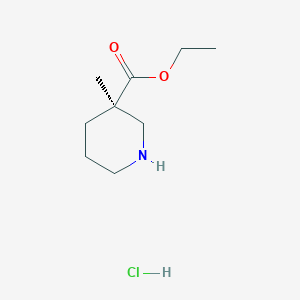

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Vue d'ensemble

Description

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chiral compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.6997 g/mol. This compound is a hydrochloride salt of (R)-3-methyl-piperidine-3-carboxylic acid ethyl ester, which is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.

Hydrochloride Formation: The free base (R)-3-methyl-piperidine-3-carboxylic acid ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Production: Large-scale synthesis using reactors with controlled temperature, pressure, and pH conditions.

Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

Substitution: Nucleophiles like hydroxide (OH-), azide (N3-), and leaving groups like tosylate (TsO-).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

Mécanisme D'action

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, depending on their structure and functional groups .

Mode of Action

The compound, being an ester, undergoes hydrolysis, a common reaction for esters. Hydrolysis is a reaction with water, where the ester bond is split, forming a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst .

Biochemical Pathways

The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride can affect various biochemical pathways. The specific pathways and their downstream effects depend on the resulting carboxylic acid and alcohol. These products can participate in various metabolic processes, potentially influencing energy production, lipid metabolism, and other cellular functions .

Pharmacokinetics

Carboxylic acids, in general, are known to have specific charge-charge interactions and are often critical for the binding of agents to their targets . The carboxylic acid functional group adds to the hydrophilicity of the drug as well as to its polarity, which may impede the bioavailability .

Result of Action

The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride results in the formation of a carboxylic acid and an alcohol . These products can participate in various biochemical reactions and pathways, potentially influencing cellular functions .

Action Environment

The action of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride, like other esters, can be influenced by environmental factors such as pH and temperature . The hydrolysis reaction is catalyzed by either an acid or a base, and the rate of reaction can be influenced by the concentration of the acid or base and the temperature of the environment .

Applications De Recherche Scientifique

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride serves as a key intermediate in the synthesis of DPP-4 inhibitors, which are used to treat type 2 diabetes. Notable examples include:

- Alogliptin

- Linagliptin

These inhibitors work by increasing levels of incretin hormones, thereby enhancing insulin secretion and lowering blood sugar levels .

Receptor Antagonists

The compound is also utilized in the development of dual H1/5-HT2A receptor antagonists, which are being investigated for their potential in treating sleep disorders and other psychiatric conditions. These antagonists modulate neurotransmitter systems that are critical for sleep regulation .

Central Nervous System Agents

Research indicates that (R)-3-Methyl-piperidine and its derivatives exhibit activity as antagonistic ligands for various receptors in the central nervous system (CNS). This makes them valuable for developing treatments for neurological disorders .

Synthesis of Bioactive Compounds

A study demonstrated the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate from this compound, showcasing its utility in producing compounds with morphine-like effects . This highlights its potential application in pain management therapies.

Development of Novel Therapeutics

In another case, researchers synthesized various derivatives from (R)-3-Methyl-piperidine to explore their effects on serotonin and noradrenaline reuptake, suggesting applications in treating depression and anxiety disorders .

Comparaison Avec Des Composés Similaires

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride: The enantiomer of the compound.

Ethyl nipecotate: A structurally related compound with similar applications.

(R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride: A close analog without the methyl group.

Uniqueness:

Chirality: The presence of the chiral center at the 3-position makes it distinct from its enantiomer and other similar compounds.

Functional Group: The ester and hydrochloride groups contribute to its unique chemical properties and reactivity.

This compound's unique structure and properties make it valuable in various scientific and industrial applications, contributing to advancements in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a GABA uptake inhibitor. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

- Chemical Structure : The compound features a piperidine ring with a carboxylic acid functional group, which is crucial for its biological activity.

- Molecular Formula : C₈H₁₅ClN₁O₂

- SMILES Notation : OC(=O)[C@@H]1CCCNC1

This compound acts primarily as an inhibitor of GABA (γ-aminobutyric acid) uptake. GABA is the main inhibitory neurotransmitter in the central nervous system, and its modulation can have significant implications for various neurological conditions.

GABA Uptake Inhibition

Research indicates that this compound inhibits GABA transporters (GATs), specifically targeting the GAT1 subtype. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and potentially providing therapeutic effects in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .

1. Neurological Disorders

The compound has shown promise in treating neurological disorders due to its role in modulating GABA levels. Studies have indicated that compounds with similar structures exhibit efficacy in models of epilepsy and depression by enhancing GABAergic transmission .

2. Cancer Therapy

Recent investigations have also explored the potential anticancer properties of piperidine derivatives, including this compound. For instance, some derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a broader therapeutic application beyond neurological disorders .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on GABA Transporters :

- Anticancer Activity :

Data Tables

Propriétés

IUPAC Name |

ethyl (3R)-3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.